![molecular formula C42H56FeO2P2 B2589020 cyclopentyl-bis(4-méthoxy-3,5-diméthylphényl)phosphane ; dicyclohexyl-[(1R)-1-cyclopentyléthyl]phosphane ; fer CAS No. 360048-63-1](/img/new.no-structure.jpg)

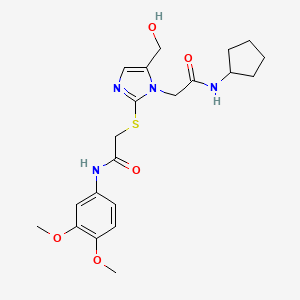

cyclopentyl-bis(4-méthoxy-3,5-diméthylphényl)phosphane ; dicyclohexyl-[(1R)-1-cyclopentyléthyl]phosphane ; fer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

sold in collaboration with Solvias AG

Applications De Recherche Scientifique

Catalyse en synthèse organique

Les phosphines tertiaires sont largement utilisées comme ligands dans la catalyse par les métaux de transition en raison de leur capacité à stabiliser les centres métalliques et à faciliter diverses transformations organiques. Ce composé, avec ses groupes phosphane, pourrait être impliqué dans des réactions de couplage croisé catalysées par le fer, qui sont essentielles pour la construction de liaisons carbone-carbone dans les produits pharmaceutiques et les produits agrochimiques .

Science des matériaux

Les ligands phosphine sont essentiels dans la synthèse de matériaux aux propriétés électroniques uniques. Par exemple, ils peuvent être utilisés pour créer des ligands organiques poreux, qui ont des applications dans les technologies de stockage et de séparation des gaz. Le composé en question pourrait être étudié pour le développement de nouveaux matériaux aux propriétés spécifiques d'émission de lumière ou de conduction .

Optoélectronique

Dans le domaine de l'optoélectronique, les composés à base de phosphine sont étudiés pour leurs applications en matière de laser. Les substituants méthoxy et diméthylphényle sur la phosphane pourraient influencer les propriétés de laser du matériau, conduisant potentiellement au développement de nouveaux types de lasers ou de diodes électroluminescentes (DEL) .

Photocatalyse

Le composé pourrait être utilisé dans des processus photocatalytiques, où l'énergie lumineuse est utilisée pour piloter des réactions chimiques. Son application dans la synthèse de complexes de cuivre (I) luminescents indique un potentiel d'utilisation dans le photodécoupage de l'eau ou la réduction du dioxyde de carbone .

Réactions organiques radicalaires

Les réactions radicalaires médiées par la phosphine sont un domaine d'intérêt croissant en chimie organique. Le composé pourrait faire partie de la recherche sur de nouvelles approches synthétiques qui exploitent la réactivité unique des radicaux pour la construction de molécules complexes .

Propriétés

Numéro CAS |

360048-63-1 |

|---|---|

Formule moléculaire |

C42H56FeO2P2 |

Poids moléculaire |

710.7 g/mol |

Nom IUPAC |

cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron |

InChI |

InChI=1S/C23H26O2P.C19H30P.Fe/c1-15-11-20(12-16(2)22(15)24-5)26(19-9-7-8-10-19)21-13-17(3)23(25-6)18(4)14-21;1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;/h7-14H,1-6H3;8-11,16,18-19H,2-7,12-15H2,1H3;/t;16-;/m.1./s1 |

Clé InChI |

JGJXDPVRBMQOKO-RRKCIKGYSA-N |

SMILES |

CC1=CC(=CC(=C1OC)C)P(C2CCCC2)C3=CC(=C(C(=C3)C)OC)C.CC(C1CCCC1)P(C2CCCCC2)C3CCCCC3.[Fe] |

SMILES isomérique |

CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][CH]2)C3=CC(=C(C(=C3)C)OC)C.C[C@H]([C]1[CH][CH][CH][CH]1)P(C2CCCCC2)C3CCCCC3.[Fe] |

SMILES canonique |

CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][CH]2)C3=CC(=C(C(=C3)C)OC)C.CC([C]1[CH][CH][CH][CH]1)P(C2CCCCC2)C3CCCCC3.[Fe] |

Solubilité |

not available |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2588938.png)

![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)

![5-methyl-1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2588947.png)

![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2588950.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)

![1-(5-chloro-2-methoxyphenyl)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea](/img/structure/B2588959.png)